2-Methyl-5-oxopyrrolidine-2-carbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxopyrrolidine-2-carbothioamide typically involves the reaction of 2-methyl-5-oxopyrrolidine with thiourea under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxopyrrolidine-2-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-5-oxopyrrolidine-2-carbothioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxopyrrolidine-2-carbothioamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-oxopyrrolidine-2-carboxamide
- 2-Methyl-5-oxopyrrolidine-2-carboxylate
- 5-Oxopyrrolidine-2-carboxylic acid
Uniqueness
2-Methyl-5-oxopyrrolidine-2-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-5-oxopyrrolidine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(5(7)10)3-2-4(9)8-6/h2-3H2,1H3,(H2,7,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOQOGFJSYYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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